6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline
Description
Properties
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2S/c13-8-5-7-1-2-10(12-15-3-4-17-12)16-11(7)9(14)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFYFPBFFPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Derivatization
The successful construction of the target molecule hinges on the efficient synthesis of two key building blocks: a suitably functionalized 6,8-dibromoquinoline (B11842131) and a reactive thiazole (B1198619) derivative.
Synthesis of Substituted Quinolines
The formation of the 6,8-dibromoquinoline core can be approached through several classical synthetic routes, starting from appropriately substituted aniline derivatives. A plausible and efficient starting material is 2-amino-3,5-dibromobenzaldehyde. patsnap.comchemicalbook.com This precursor can be synthesized from o-nitrobenzaldehyde through a reduction of the nitro group, followed by bromination of the resulting o-aminobenzaldehyde. patsnap.comgoogle.com
With 2-amino-3,5-dibromobenzaldehyde in hand, the quinoline (B57606) ring can be constructed via a Friedländer annulation. This reaction involves the condensation of the o-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or aldehyde, in the presence of an acid or base catalyst. chemicalbook.com For the synthesis of a 2-substituted quinoline, a methyl ketone would be the appropriate reaction partner.
Alternatively, the Skraup synthesis offers a robust method for quinoline formation. researchgate.netwikipedia.orguniroma1.it This reaction typically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orguniroma1.it A modified Skraup synthesis, potentially using a substituted acrolein or vinyl ketone, could also be employed to generate the desired quinoline core. researchgate.net The Combes quinoline synthesis, which utilizes the condensation of an aniline with a β-diketone under acidic conditions, provides another viable route. wikipedia.org
Once the 6,8-dibromoquinoline scaffold is in place, functionalization at the 2-position is necessary to enable coupling with the thiazole moiety. A common strategy is the introduction of a halogen, typically chlorine, to create a reactive site for cross-coupling reactions. This can be achieved by treating the corresponding 6,8-dibromoquinolin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnuph.edu.ua This would yield the key precursor, 6,8-dibromo-2-chloroquinoline.
Synthesis of Substituted Thiazoles
The synthesis of the thiazole precursor requires a functional group at the 2-position that is amenable to cross-coupling reactions. Two common choices are a boronic acid derivative for Suzuki-Miyaura coupling or an organostannane for Stille coupling.
For a Suzuki-Miyaura approach, 2-thiazole boronic acid or its pinacol ester is required. The synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole has been reported starting from 2,5-dibromothiazole. chemicalbook.com This suggests that a similar strategy could be employed to synthesize the unsubstituted 2-thiazole boronic acid pinacol ester.
For a Stille coupling, 2-(tributylstannyl)thiazole is the reagent of choice. This compound is commercially available and can be used directly in the subsequent coupling step. wikipedia.orgwikipedia.orgchemicalbook.com It is often used as a reagent for the arylation of thiazole via Stille cross-coupling. chemicalbook.com
Coupling Reactions for Target Compound Formation
With both the functionalized 6,8-dibromoquinoline and the activated thiazole in hand, the final step is the formation of the C-C bond between the two heterocyclic rings. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation.
Strategies for Quinoline-Thiazole Linkage
The two most prominent strategies for this linkage are the Suzuki-Miyaura coupling and the Stille coupling.
The Suzuki-Miyaura coupling would involve the reaction of 6,8-dibromo-2-chloroquinoline with 2-thiazole boronic acid or its pinacol ester. This reaction is catalyzed by a palladium(0) complex in the presence of a base. rsc.orgnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The Stille coupling provides an alternative and equally powerful method. wikipedia.orgharvard.eduorganic-chemistry.org This reaction would couple 6,8-dibromo-2-chloroquinoline with 2-(tributylstannyl)thiazole, also in the presence of a palladium(0) catalyst. wikipedia.orgharvard.edu Stille reactions are known for their reliability, although the toxicity of the organotin reagents is a notable drawback. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The efficiency and yield of the coupling reaction are highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for a successful synthesis. Key variables to consider include the choice of catalyst, ligand, base, and solvent.
| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Water | 115 | High | researchgate.netnih.gov |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/Water | 80-90 | Good | nih.gov | |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | 80 | Good | chemicalbook.com | |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | DMF | 95 | 67 | harvard.edu |
| Pd₂(dba)₃ | AsPh₃ | - | DMF | 60 | 55 | harvard.edu | |
| PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene | Reflux | Moderate | mdpi.com |
This table presents a summary of typical conditions for Suzuki-Miyaura and Stille coupling reactions involving heteroaryl compounds, which can serve as a starting point for the optimization of the synthesis of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline.
Mechanistic Aspects of Synthesis
The formation of the quinoline-thiazole linkage via palladium-catalyzed cross-coupling reactions proceeds through a well-established catalytic cycle.
The Suzuki-Miyaura coupling mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6,8-dibromo-2-chloroquinoline, forming a Pd(II) complex.
Transmetalation: The thiazole boronic acid derivative, activated by the base, transfers the thiazole group to the palladium center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. mdpi.com
The Stille coupling mechanism follows a similar catalytic cycle:
Oxidative Addition: As in the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition to the 6,8-dibromo-2-chloroquinoline.
Transmetalation: The 2-(tributylstannyl)thiazole transfers the thiazole group to the palladium center, with the formation of a tributyltin halide byproduct.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.orgharvard.edu
In both mechanisms, the specific ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and influencing the efficiency of each step in the catalytic cycle.
Proposed Reaction Mechanisms
The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are considered viable for the reaction between 2-amino-3,5-dibromobenzaldehyde and 2-acetylthiazole. wikipedia.orgacs.org The specific pathway that predominates can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic). cdnsciencepub.com
Pathway A: Aldol Condensation Followed by Cyclization
Initial Aldol Condensation: Under either acidic or basic conditions, the reaction initiates with an aldol condensation between 2-amino-3,5-dibromobenzaldehyde and 2-acetylthiazole. The enolate of 2-acetylthiazole, formed by deprotonation of the α-carbon, acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. This step is generally considered to be the rate-limiting step. wikipedia.org
Dehydration: The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated carbonyl compound.
Intramolecular Cyclization (Imine Formation): The amino group of the dibrominated ring then attacks the carbonyl carbon of the acetyl group in an intramolecular fashion. This is followed by another dehydration step, leading to the formation of the quinoline ring system. wikipedia.org
Pathway B: Schiff Base Formation Followed by Aldol-type Cyclization
Initial Schiff Base Formation: In this alternative mechanism, the first step is the condensation between the amino group of 2-amino-3,5-dibromobenzaldehyde and the carbonyl group of 2-acetylthiazole to form a Schiff base (an imine). wikipedia.orgacs.org
Intramolecular Aldol Reaction: The Schiff base intermediate then undergoes an intramolecular aldol-type reaction. The α-carbon of the thiazole's acetyl group, now part of the imine structure, attacks the carbon of the former aldehyde group.
Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate to yield the aromatic this compound. wikipedia.org
While both pathways are plausible, experimental evidence for similar Friedländer reactions often suggests that the initial aldol condensation is the more likely first step under many commonly used catalytic conditions. acs.orgcdnsciencepub.com
Influence of Catalysts and Reagents on Selectivity
The choice of catalysts and reagents in the Friedländer synthesis is crucial for controlling the reaction rate, yield, and, in some cases, the regioselectivity. For the synthesis of this compound from 2-amino-3,5-dibromobenzaldehyde and 2-acetylthiazole, the primary concern is achieving efficient cyclization. Since 2-acetylthiazole is a symmetrical ketone in the context of this reaction (only one α-methylene group), regioselectivity is not an issue. acs.org
Catalysts:
The Friedländer annulation can be catalyzed by both acids and bases. organic-chemistry.orgalfa-chemistry.com
Acid Catalysts: A wide range of acid catalysts have been shown to be effective. These include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂), neodymium(III) nitrate hexahydrate, and indium(III) triflate (In(OTf)₃). wikipedia.orgorganic-chemistry.orgrsc.org Acid catalysts activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial aldol condensation. alfa-chemistry.com Heterogeneous solid acid catalysts, like silica-supported perchloric acid or Amberlyst-15, offer the advantages of easier separation and potential for recycling. nih.govtandfonline.com
Base Catalysts: Basic catalysts, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), function by promoting the formation of the enolate from the acetylthiazole, which then acts as the nucleophile. alfa-chemistry.com However, strong basic conditions can sometimes lead to self-condensation of the carbonyl compounds, potentially lowering the yield of the desired quinoline. tandfonline.com
Other Catalysts: Molecular iodine has been reported as a highly efficient catalyst for the Friedländer annulation, proceeding under mild conditions. organic-chemistry.org Ceric ammonium nitrate (CAN) has also been utilized as an effective catalyst at ambient temperatures. nih.govacs.org
The selection of the catalyst can significantly impact the reaction conditions required. For example, microwave-assisted synthesis using a solid acid catalyst like silica-propylsulfonic acid can dramatically reduce reaction times and improve yields. tandfonline.com
Reagents and Reaction Conditions:
The choice of solvent can also influence the reaction. While traditional methods often employ alcohols or aqueous solutions, solvent-free conditions, particularly with solid catalysts or under microwave irradiation, are becoming more common and are considered a greener approach. organic-chemistry.orgresearchgate.net The use of ionic liquids has also been explored as a medium for the Friedländer reaction. organic-chemistry.orgnih.gov
The table below summarizes the influence of various catalysts on the Friedländer synthesis, which can be extrapolated to the synthesis of the target compound.
| Catalyst Type | Examples | Role in Reaction | Potential Advantages |
| Brønsted Acids | p-TsOH, H₂SO₄ | Protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. | Readily available and effective. |
| Lewis Acids | ZnCl₂, In(OTf)₃, Nd(NO₃)₃·6H₂O | Coordinates to the carbonyl oxygen, enhancing its electrophilicity. rsc.orgnih.gov | High efficiency, can be used in catalytic amounts. wikipedia.orgorganic-chemistry.org |
| Bases | NaOH, KOtBu, DBU | Deprotonates the α-carbon of the ketone to form the enolate nucleophile. alfa-chemistry.com | Effective for promoting the initial condensation. |
| Solid Acids | Silica-propylsulfonic acid, Amberlyst-15 | Provides an acidic surface for the reaction to occur. tandfonline.com | Ease of separation, reusability, often environmentally benign. nih.gov |
| Other | I₂, CAN | Act as efficient catalysts under mild conditions. organic-chemistry.orgacs.org | Can offer high yields and shorter reaction times. |
Advanced Structural Characterization and Electronic Structure Probing
Electronic Structure Analysis through Advanced Spectroscopic Techniques3.2.1. Vibrational Spectroscopy for Functional Group Assignment (e.g., Raman, FTIR for specific bond environments)3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Assessment
Similarly, specific Fourier-transform infrared (FTIR), Raman, or Nuclear Magnetic Resonance (NMR) spectra for 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline are not available in the reviewed literature.
Vibrational Spectroscopy: While general characteristic frequencies for quinoline (B57606) and thiazole (B1198619) rings are known, a detailed assignment of specific vibrational modes for the title compound, which would confirm its functional group environment and bonding characteristics, requires experimental spectra.
NMR Spectroscopy: Published ¹H and ¹³C NMR data are crucial for confirming the molecular structure by detailing the chemical environment of each proton and carbon atom. This information allows for the assignment of stereochemistry and provides insight into the electronic distribution across the molecule. The absence of this data precludes any specific analysis.
While research exists on related compounds, such as other substituted quinolines or different quinoline-thiazole hybrids, extrapolation of their specific structural and spectroscopic data to this compound would be speculative and would not meet the standards of scientific accuracy. Further experimental research is required to elucidate the detailed structural and electronic properties of this specific compound.
High-Resolution Mass Spectrometry for Molecular Compositional Purity
High-resolution mass spectrometry (HRMS) serves as a cornerstone analytical technique for the unambiguous confirmation of the elemental composition of novel synthetic compounds such as this compound. This method provides the high mass accuracy necessary to distinguish between molecules with the same nominal mass but different elemental formulas, thereby offering definitive proof of a compound's molecular identity and purity.
In the analysis of this compound, HRMS is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with a precision typically in the range of sub-parts-per-million (ppm). This level of accuracy allows for the experimental determination of the monoisotopic mass, which can then be compared to the theoretically calculated mass based on the compound's molecular formula, C₁₂H₅Br₂N₂S.
A critical feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern that arises from the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The presence of two bromine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion [M]⁺, the [M+2]⁺ peak (where one ⁷⁹Br is replaced by ⁸¹Br), and the [M+4]⁺ peak (where both ⁷⁹Br atoms are replaced by ⁸¹Br atoms). The relative intensities of these peaks are expected to follow a near 1:2:1 ratio, providing a clear and readily identifiable signature for a dibrominated species.
The exact masses of the most abundant isotopes of the constituent elements are as follows: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ³²S = 31.972071, and ⁷⁹Br = 78.918338. Based on these values, the theoretical monoisotopic mass of the molecular ion [C₁₂H₅⁷⁹Br₂N₂S]⁺ can be calculated with high precision.
| Molecular Formula | Ion | Calculated m/z | Elemental Composition |
|---|---|---|---|
| C₁₂H₅Br₂N₂S | [M]⁺ | 369.8699 | C₁₂H₅⁷⁹Br₂N₂S |
| C₁₂H₅Br₂N₂S | [M+2]⁺ | 371.8679 | C₁₂H₅⁷⁹Br⁸¹BrN₂S |
| C₁₂H₅Br₂N₂S | [M+4]⁺ | 373.8658 | C₁₂H₅⁸¹Br₂N₂S |
Experimental verification of this calculated mass and the characteristic 1:2:1 isotopic pattern with high mass accuracy would provide unequivocal evidence for the successful synthesis and high compositional purity of this compound. Any significant deviation from the expected m/z values or the isotopic distribution would suggest the presence of impurities or an incorrect structural assignment.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, DFT studies would provide fundamental insights into its molecular structure, stability, and electronic properties.
Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to perform these calculations. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C2(quinoline)-C2(thiazole) | 1.47 Å |
| Bond Length | C6-Br | 1.90 Å |
| Bond Length | C8-Br | 1.91 Å |
| Bond Angle | C3-C2-N1 (quinoline) | 122.5° |
| Bond Angle | N(quinoline)-C2-C2(thiazole) | 115.8° |
Energetic landscape analysis would involve exploring different rotational isomers (rotamers) around the C-C single bond connecting the two heterocyclic rings to identify local minima and the transition states connecting them. This helps in understanding the molecule's flexibility and conformational preferences.
While electronic band structure is typically analyzed for periodic systems like crystals, for an individual molecule, the equivalent analysis involves calculating the molecular orbital (MO) energy levels. This provides a picture of the available electronic states. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the HOMO-LUMO gap, a critical parameter for assessing a molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity and easier electronic transitions.
Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO as the key orbitals involved in chemical reactions. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
For this compound, the HOMO would likely be distributed over the electron-rich quinoline (B57606) and thiazole (B1198619) rings, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would show regions susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity.
Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.325 |
| Chemical Hardness (η) | 2.175 |
A relatively large energy gap would suggest high kinetic stability for the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, accounting for atomic motion and intermolecular interactions.
While DFT identifies energy minima, MD simulations can explore the conformational space of this compound at a given temperature. By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformations and understand its flexibility. Key metrics to analyze would be the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and the distribution of the dihedral angle between the quinoline and thiazole rings to map the accessible conformational states.
MD simulations are particularly powerful for studying how a molecule interacts with its environment.
In Solution: A simulation box containing one or more molecules of this compound surrounded by solvent molecules (e.g., water or an organic solvent) would be constructed. Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent would reveal the solvation shell structure and identify specific interactions like hydrogen bonding.
In Solid State: For the solid state, simulations could predict crystal packing arrangements. By simulating a unit cell, one could study intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the bromine atoms. These interactions are crucial in determining the material's bulk properties. The binding energy between molecules in a dimer configuration could also be calculated to quantify the strength of these non-covalent interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. There are currently no available QSPR models or studies specifically focused on predicting the properties of this compound.
Prediction of Spectroscopic Signatures
Computational chemistry methods, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govarabjchem.org These predictions can aid in the identification and characterization of newly synthesized compounds. While computational studies have been performed on various quinoline and thiazole derivatives to predict their spectroscopic properties, specific predicted data for this compound has not been reported. researchgate.netorientjchem.orgnih.gov
In silico approaches have been successfully utilized to analyze other quinoline-thiazole derivatives, often in the context of structure-activity relationship (SAR) studies for potential therapeutic applications. acs.orgnih.gov These computational investigations help to elucidate the binding modes of molecules with biological targets and to understand their electronic and structural features. acs.orgnih.govresearchgate.net However, without specific computational studies on this compound, its predicted spectroscopic data remains undetermined.
Reactivity and Functionalization Strategies
Reactions at the Bromine Centers
The carbon-bromine bonds at the C6 and C8 positions of the quinoline (B57606) core are the primary sites for introducing structural diversity. These positions are amenable to various metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atoms on the 6,8-dibromoquinoline (B11842131) scaffold serve as excellent leaving groups for these transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org For 6,8-dibromo-2-(1,3-thiazol-2-yl)quinoline, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C6 and C8 positions. The synthesis of 6,8-diarylquinolines has been successfully achieved using Suzuki-Miyaura cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids in high yields. researchgate.net The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like Na₂CO₃. researchgate.netmdpi.com By controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can potentially be achieved.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Product | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / NBu₄Br | Arylboronic acid pinacol ester | Na₂CO₃ | Toluene/H₂O | 6,8-Diaryl-2-(thiazol-2-yl)quinoline | mdpi.com |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 6,8-Diphenyl-2-(thiazol-2-yl)quinoline | researchgate.net |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes. On related 6,8-dibromoquinolinone systems, Sonogashira coupling has been shown to proceed selectively. For instance, the reaction of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with terminal alkynes using a Pd/C-PPh₃-CuI catalyst system resulted in exclusive alkynylation at the more reactive C8 position. tubitak.gov.tr The use of a different catalyst, such as PdCl₂(PPh₃)₂, can lead to double substitution, affording the 6,8-dialkynyl derivatives. tubitak.gov.tr This highlights the potential for controlled, stepwise functionalization of the 6,8-dibromo scaffold.
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Product | Reference |
| Sonogashira | Pd/C-PPh₃-CuI | Terminal Alkyne | Et₃N | DMF | 8-Alkynyl-6-bromo-2-(thiazol-2-yl)quinoline | tubitak.gov.tr |
| Sonogashira | PdCl₂(PPh₃)₂-CuI | Terminal Alkyne | Et₃N | DMF | 6,8-Dialkynyl-2-(thiazol-2-yl)quinoline | tubitak.gov.tr |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides. wikipedia.orgscienceopen.com The reaction involves coupling an amine with the aryl bromide in the presence of a palladium catalyst with specialized phosphine ligands (e.g., BrettPhos, RuPhos) and a strong base. wikipedia.orgrsc.org This methodology can be applied to this compound to introduce primary or secondary amines at the C6 and C8 positions, leading to a wide array of functionalized aminoquinolines. ias.ac.in The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored based on the steric and electronic properties of the amine coupling partner. scienceopen.comias.ac.in
| Reaction | Catalyst System | Coupling Partner | Base | Solvent | Typical Product | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos | Primary/Secondary Amine | NaOtBu | Toluene | 6,8-Diamino-2-(thiazol-2-yl)quinoline | scienceopen.comrsc.org |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Arylamine | Cs₂CO₃ | 1,4-Dioxane | 6,8-Di(arylamino)-2-(thiazol-2-yl)quinoline | researchgate.net |
Nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach to functionalizing the quinoline core. In this reaction, a nucleophile replaces the bromine atom. SNAr reactions are generally favored on electron-deficient aromatic rings. The electron-withdrawing nature of the quinoline nitrogen and the thiazole (B1198619) ring can make the dibrominated system susceptible to attack by strong nucleophiles.
Studies on analogous electron-deficient dibromo-heterocycles have shown that reactions with nucleophiles like morpholine can lead to either mono- or bis-substituted products depending on the reaction conditions, such as temperature and stoichiometry of the nucleophile. researchgate.net For instance, reacting at room temperature might favor mono-substitution, while heating can drive the reaction to completion, yielding the disubstituted product. researchgate.net Strong nucleophiles such as alkoxides, thiolates, and amines can be employed. However, for less activated systems or weaker nucleophiles, harsh reaction conditions may be required. mdpi.com In some cases, SNAr reactions on dibromoquinolines can be challenging and may not proceed at all with certain nucleophiles. mdpi.com
Reactivity of the Quinoline Nitrogen and Thiazole Nitrogen
Both the quinoline and thiazole rings contain basic nitrogen atoms that can be protonated in the presence of an acid. The quinoline nitrogen is generally more basic than the thiazole nitrogen. This difference in basicity could allow for selective protonation under controlled pH conditions. The protonation of these nitrogen centers can significantly alter the electronic properties of the molecule, affecting its solubility, absorption and emission spectra, and its potential as a ligand for metal coordination.
The lone pair of electrons on the nitrogen atoms, particularly the quinoline nitrogen, makes them susceptible to electrophilic attack by alkylating agents, leading to the formation of quaternary ammonium salts. This process, known as quaternization, converts the neutral molecule into a positively charged species. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. Quaternization can profoundly impact the molecule's properties, often enhancing its solubility in polar solvents and modifying its biological activity.
Derivatization for Scaffold Expansion
The functional groups introduced through the reactions described above can serve as handles for further chemical transformations, leading to the expansion of the molecular scaffold and the creation of more complex architectures.
For example, the products of Sonogashira couplings, terminal alkynes, are versatile intermediates. They can undergo a variety of subsequent reactions, including cyclization reactions to form new fused ring systems. Research on related quinolinone systems has demonstrated that monoalkynylated derivatives can be subjected to palladium-catalyzed intramolecular cyclization to afford novel pyrrolo[3,2,1-ij]quinolinone structures. tubitak.gov.tr This strategy effectively expands the core scaffold by building an additional heterocyclic ring.
Similarly, aryl groups introduced via Suzuki coupling can carry other reactive functionalities (e.g., -OH, -NH₂, -COOH), which can be used for further derivatization. Amino groups installed by Buchwald-Hartwig amination can be acylated, sulfonated, or used as a starting point for the construction of new heterocyclic rings, such as imidazoles or triazoles, fused to the quinoline core. These derivatization strategies are crucial for developing libraries of compounds with diverse structures and properties for applications in materials science and medicinal chemistry.
Synthesis of Polymeric Materials
There is currently no available scientific literature describing the polymerization of This compound . The bifunctional nature of the molecule, with two bromine atoms on the quinoline core, theoretically allows for its use as a monomer in polycondensation reactions, such as Suzuki or Stille cross-coupling reactions, to form conjugated polymers. However, no studies have been published that demonstrate this reactivity or characterize the resulting polymeric materials.
The reactivity of dibromo-aromatic compounds is well-established in polymer chemistry for creating a variety of functional polymers. For instance, dibromo-derivatives are common precursors in the synthesis of poly(p-phenylene)s and other conjugated polymers with interesting electronic and optical properties. The presence of the thiazolyl-quinoline moiety could impart specific functionalities, such as metal-chelating properties or altered photophysical behavior, to a hypothetical polymer. Despite this potential, the synthesis and characterization of polymers derived from This compound remain unexplored in the current body of scientific work.
Covalent Organic Framework (COF) Precursors
No published research has been identified that utilizes This compound as a building block or precursor for the synthesis of Covalent Organic Frameworks (COFs). The design of COFs relies on the use of monomers with specific geometries and reactive sites that can undergo reversible bond formation to create crystalline, porous networks.
While quinoline-containing building blocks have been used to construct functional COFs, and dibromo-substituted aromatic compounds can be functionalized to serve as COF precursors, the specific application of This compound for this purpose has not been reported. The rigid structure and the presence of two reactive bromine sites suggest its potential as a linear or angular linker after conversion of the bromine atoms to other functional groups (e.g., boronic acids, amines), but this synthetic pathway and its application in COF chemistry have not been documented.
Metal-Organic Framework (MOF) Linkers
There are no scientific reports on the use of This compound as a linker molecule for the construction of Metal-Organic Frameworks (MOFs). MOF synthesis requires organic linkers that possess coordinating functional groups, such as carboxylates, pyridyls, or imidazoles, which can bind to metal ions or clusters to form an extended network.
The title compound in its current form lacks the typical functional groups required for coordination with metal centers in MOF synthesis. While the bromine atoms could potentially be converted into carboxylic acid groups or other coordinating moieties, no studies have reported such a functionalization of This compound for the purpose of creating a MOF linker. The nitrogen atoms within the quinoline and thiazole rings could potentially act as coordination sites, but the synthesis of MOFs using this specific compound as a linker has not been described in the literature.
Coordination Chemistry and Ligand Properties
Ligand Design Principles of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline
The design of this compound as a ligand is predicated on the strategic placement of donor atoms and the electronic influence of its constituent parts. The quinoline (B57606) and thiazole (B1198619) rings are both known to participate in metal coordination, and their combination in this molecule creates a system with predictable, yet tunable, ligating properties.
The most probable coordination mode for this compound is as a bidentate ligand, forming a chelate ring with a metal ion. This is due to the spatial arrangement of the nitrogen atom of the quinoline ring and the nitrogen atom of the thiazole ring. This N,N-bidentate chelation is a common feature in ligands containing 2-substituted pyridine or quinoline moieties linked to another nitrogen-containing heterocycle.
The formation of a five-membered chelate ring is anticipated, which is a highly stable arrangement in coordination chemistry. The rigidity of the quinoline-thiazole backbone would contribute to a pre-organized conformation, potentially reducing the entropic penalty upon coordination and leading to the formation of thermodynamically stable metal complexes. While the sulfur atom of the thiazole ring could theoretically participate in coordination, N,N-chelation is generally favored for this class of ligands with transition metals.
The two bromine atoms at the 6- and 8-positions of the quinoline ring are expected to have a significant impact on the ligand's coordination properties.
Steric Effects: The bromine atom at the 8-position is in the vicinity of the coordination pocket. This could introduce steric hindrance that may affect the coordination geometry and the accessibility of certain metal ions. researchgate.net This steric clash could lead to distorted coordination geometries or favor the coordination of metal ions with smaller ionic radii. The steric bulk could also influence the number of ligands that can coordinate to a single metal center.
Synthesis of Metal Complexes
While no specific synthesis of metal complexes with this compound has been reported, general methods for the synthesis of similar complexes with N,N-bidentate ligands can be proposed. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent.
The synthesis of transition metal complexes would likely involve the direct reaction of this compound with a metal halide or perchlorate salt in a solvent such as ethanol, methanol, acetonitrile, or a chlorinated solvent. Gentle heating may be required to facilitate the reaction. The stoichiometry of the reaction would be controlled to favor the formation of complexes with the desired ligand-to-metal ratio, such as [M(L)Cl₂], [M(L)₂]²⁺, or [M(L)₃]²⁺, depending on the metal ion and its preferred coordination number. For square planar metals like Pd(II) and Pt(II), complexes of the type [M(L)Cl₂] or [M(L)₂]²⁺ would be expected. For octahedral metals like Ru(II), complexes such as [Ru(L)₂(solvent)₂]²⁺ or [Ru(L)₃]²⁺ could be targeted.
The formation of complexes with lanthanide and actinide ions is also conceivable. nih.gov These metal ions are hard Lewis acids and typically favor coordination with oxygen-donor ligands, but they are also known to form complexes with nitrogen-donor ligands, especially in multidentate systems. The synthesis would likely involve the reaction of the ligand with a lanthanide or actinide salt, such as a nitrate or triflate, in a polar solvent. Due to the larger ionic radii and higher coordination numbers of these f-block elements, complexes with a higher ligand-to-metal ratio, such as [Ln(L)₃(NO₃)₃], might be formed. nih.gov The presence of co-ligands, such as water or nitrate ions, in the coordination sphere is also common.
Structural Characterization of Metal Complexes
Should metal complexes of this compound be synthesized, a variety of analytical techniques would be employed to determine their structure and properties.
Single-Crystal X-ray Diffraction: This would be the most definitive method for determining the solid-state structure of the metal complexes. It would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Spectroscopic Methods:
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), NMR spectroscopy would be used to confirm the coordination of the ligand by observing shifts in the proton and carbon signals upon complexation.
Infrared (IR) and Raman Spectroscopy: These techniques would provide information about the vibrational modes of the ligand and how they are affected by coordination to the metal ion.
UV-Visible Spectroscopy: This would be used to study the electronic transitions within the molecule, including ligand-centered, metal-centered, and charge-transfer transitions.
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex ions, confirming their composition.
Elemental Analysis: This would be used to determine the empirical formula of the synthesized complexes, providing further evidence of their composition.
The following table summarizes the anticipated properties and characterization methods for the theoretical metal complexes of this compound.
| Property/Technique | Anticipated Information/Outcome |
| Ligand Properties | |
| Denticity | Bidentate (N,N-chelation) |
| Electronic Effect of Br | Electron-withdrawing, reducing ligand basicity |
| Steric Effect of 8-Br | Potential for steric hindrance around the metal center |
| Synthesis of Complexes | |
| General Method | Reaction of the ligand with a metal salt in a suitable solvent |
| Transition Metals | Formation of complexes like [M(L)Cl₂], [M(L)₂]²⁺, or [M(L)₃]²⁺ |
| Lanthanides/Actinides | Formation of complexes with higher coordination numbers, e.g., [Ln(L)₃(NO₃)₃] |
| Structural Characterization | |
| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths, and angles |
| NMR Spectroscopy | Confirmation of ligand coordination in diamagnetic complexes |
| IR/Raman Spectroscopy | Changes in vibrational modes upon coordination |
| UV-Visible Spectroscopy | Electronic transitions and optical properties |
| Mass Spectrometry | Confirmation of complex composition |
| Elemental Analysis | Determination of the empirical formula |
Crystallographic Analysis of Coordination Geometry
To understand the precise three-dimensional arrangement of atoms in a metal complex of this compound, single-crystal X-ray diffraction analysis would be required. This technique would reveal the coordination number of the central metal ion, the geometry of the coordination sphere (e.g., tetrahedral, square planar, octahedral), and the conformation of the ligand upon coordination.
A hypothetical data table for such an analysis would look like this:
| Complex | Crystal System | Space Group | Coordination Number | Geometry |
| [M(6,8-diBr-tzq)nXy] | e.g., Monoclinic | e.g., P21/c | e.g., 4 | e.g., Distorted Tetrahedral |
This table is illustrative and not based on experimental data.
Bond Lengths and Angles in Coordination Spheres
Detailed crystallographic data would also provide precise measurements of bond lengths and angles within the coordination sphere. This information is crucial for understanding the nature of the metal-ligand bonding. For instance, the M-N (metal-nitrogen) bond lengths would indicate the strength of the coordination interaction.
A representative data table for bond lengths and angles would include:
| Complex | Bond | Length (Å) | Angle | Degree (°) |
| [M(6,8-diBr-tzq)nXy] | M-N(quinoline) | e.g., 2.05 | N(quinoline)-M-N(thiazole) | e.g., 85.0 |
| M-N(thiazole) | e.g., 2.02 |
This table is illustrative and not based on experimental data.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes provides insight into their redox properties, which are important for applications in catalysis, sensing, and materials science.
Redox Behavior and Cyclic Voltammetry
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of metal complexes. A CV experiment would reveal the formal reduction potentials (E°') of the metal center and/or the ligand, as well as the reversibility of the redox processes. For a complex of this compound, one might expect to observe redox events associated with the metal ion (e.g., MII/MI or MIII/MII couples) and potentially ligand-based redox processes.
A summary of hypothetical cyclic voltammetry data could be presented as follows:
| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc |
| [M(6,8-diBr-tzq)nXy] | MII/MI | e.g., -0.50 | e.g., -0.58 | e.g., 80 | e.g., ~1 |
This table is illustrative and not based on experimental data.
Influence of Metal Center and Ligand Substitution on Potentials
The redox potentials of coordination complexes are highly dependent on both the nature of the metal ion and the electronic properties of the ligands. By systematically varying the metal center (e.g., Fe, Ru, Co, Cu), one could tune the redox potentials of the resulting complexes. The electron-withdrawing nature of the bromine substituents on the quinoline ring would be expected to make the complex more difficult to oxidize (i.e., result in a more positive reduction potential) compared to an unsubstituted analogue.
Photophysical Properties of Metal Complexes (when relevant to non-biological applications)
The study of the interaction of light with metal complexes is crucial for applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and photocatalysis.
Excited State Dynamics
Upon absorption of light, a metal complex is promoted to an excited electronic state. The subsequent decay pathways of this excited state, including fluorescence, phosphorescence, and non-radiative decay, are collectively known as excited-state dynamics. Time-resolved spectroscopic techniques, such as transient absorption or time-correlated single-photon counting, would be necessary to measure the lifetimes of these excited states and elucidate the mechanisms of their decay. The nature of the metal and the ligand would play a significant role in determining these properties. For instance, complexes with heavy metal ions often exhibit phosphorescence due to enhanced spin-orbit coupling.
Luminescence Properties and Quantum Yields in Materials Contexts
The luminescent characteristics of quinoline derivatives are of significant interest for their potential applications in various materials, particularly in the development of organic light-emitting diodes (OLEDs). The specific photophysical properties of these compounds, such as their emission wavelengths and quantum yields, are crucial determinants of their suitability for such applications.
Research into the photophysical properties of various quinoline derivatives has provided insights into their luminescent behavior. For instance, studies on certain quinoline derivatives have shown emission bands around 400 nm in polar solvents. scielo.br The investigation of these compounds often involves analyzing their absorption and emission spectra to understand the electronic transitions responsible for their fluorescence and phosphorescence.
The study of related compounds, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated the potential of brominated quinolines in OLED applications, with observed emission in the ultraviolet region. researchgate.netdergipark.org.tr This suggests that the bromine substituents on the quinoline core can influence the luminescent properties of the molecule. The thiazole group in this compound is also expected to play a significant role in its electronic and photophysical properties, as thiazole and its derivatives are known to be part of various fluorescent and bioactive molecules.
Further investigation into the specific luminescence properties and quantum yield of this compound would be necessary to fully elucidate its potential in materials science. Such studies would typically involve detailed spectroscopic analysis in various solvents and in the solid state to provide a comprehensive understanding of its light-emitting capabilities.
Applications in Catalysis
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on soluble metal complexes. The potential of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline as a ligand in such systems has not been documented.
There is currently no published research detailing the use of this compound or its metal complexes in promoting carbon-carbon bond formation reactions, such as Suzuki, Heck, or Sonogashira couplings.
Similarly, the application of this compound as a catalyst or ligand for carbon-nitrogen or carbon-oxygen bond-forming reactions, like the Buchwald-Hartwig amination, has not been reported in scientific literature.
While some chiral thiazoline-containing molecules have been explored as ligands in asymmetric catalysis, there is no information available on the development or application of chiral variants of this compound for enantioselective transformations.
Heterogeneous Catalysis
The use of this compound in heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, also appears to be an uninvestigated area.
No studies have been found that describe methods for immobilizing this compound onto solid supports, a key step in creating a heterogeneous catalyst.
Consequently, there is no data on the recyclability or stability of any heterogeneous catalytic systems based on this compound.
Applications in Materials Science
Sensors and Detection Systems
No research has been published on the use of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline in the development of sensors or detection systems for non-biological applications.
There are no available studies that investigate the potential of this compound to act as a chemosensor for the detection of specific ions or molecules.
The potential application of this compound in the field of optical sensors has not been explored in any published research.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the future investigation of 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline and its analogues. While specific synthetic procedures for this exact compound are not yet established in the literature, several modern synthetic methodologies can be envisaged for its construction. Future research should focus on the optimization of existing methods and the development of novel, more sustainable synthetic strategies.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds. mdpi.com A potential route could involve the Suzuki or Stille coupling of a 2-halo-6,8-dibromoquinoline with a 2-organostannane or 2-boronic acid derivative of thiazole (B1198619).
Direct C-H Activation/Arylation: This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials. nih.govmdpi.com Research into the direct C-H arylation of 6,8-dibromoquinoline (B11842131) with a suitable thiazole derivative, or vice-versa, could provide a more direct and efficient synthesis.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the purity of the final products. researchgate.netunf.edu Exploring microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild and environmentally friendly conditions. mdpi.com The development of a photocatalytic route could offer a green alternative to traditional synthetic methods.
| Potential Synthetic Pathway | Key Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance | Requires pre-functionalization of starting materials |
| Direct C-H Activation/Arylation | High atom economy, reduced waste | Regioselectivity control can be challenging |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required |
| Photocatalytic Methods | Mild reaction conditions, environmentally friendly | Catalyst stability and reusability |
Investigation of Advanced Applications in Emerging Technologies
The unique electronic and photophysical properties anticipated for this compound, arising from the combination of the electron-deficient quinoline (B57606) and thiazole rings, make it a promising candidate for various applications in emerging technologies.
Future research should be directed towards:
Organic Electronics: Both quinoline and thiazole moieties are known to be effective components in organic semiconductors. nih.govnih.gov The investigation of this compound in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) is a promising avenue. The bromine atoms may also facilitate intermolecular interactions, potentially influencing thin-film morphology and charge transport properties.
Chemosensors: The presence of nitrogen and sulfur atoms in the heterocyclic rings provides potential coordination sites for metal ions. This suggests that this compound and its derivatives could be developed as selective and sensitive fluorescent or colorimetric sensors for the detection of specific metal cations. uantwerpen.be
Nonlinear Optical (NLO) Materials: Organic molecules with extended π-conjugation and donor-acceptor character can exhibit significant NLO properties. The electronic structure of this compound suggests it may possess NLO activity, making it a candidate for applications in photonics and optoelectronics. nih.gov
| Potential Application | Relevant Molecular Features | Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | π-conjugated system, potential for high electron mobility | Synthesis of derivatives with tailored emission colors, device fabrication and characterization |
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable HOMO/LUMO levels | Evaluation as an electron acceptor or donor material in solar cells |
| Chemosensors | Presence of heteroatoms (N, S) for metal coordination | Study of selective binding to metal ions and corresponding photophysical response |
| Nonlinear Optical (NLO) Materials | Donor-acceptor architecture, extended π-system | Measurement of second and third-order NLO properties |
Synergistic Integration with Other Functional Moieties
The concept of molecular hybridization, which involves the combination of two or more pharmacophores or functional units into a single molecule, has proven to be a successful strategy for the development of new compounds with enhanced or novel properties. nih.gov Future research on this compound should explore its synergistic integration with other functional moieties.
Potential areas of investigation include:
Development of Novel Antimicrobial Agents: Both quinoline and thiazole scaffolds are present in numerous antimicrobial agents. orientjchem.orgacs.org The hybridization of the this compound core with other known antibacterial or antifungal pharmacophores could lead to the discovery of new therapeutic agents with improved potency or a broader spectrum of activity.
Anticancer Drug Discovery: The quinoline and thiazole rings are also key components of many anticancer drugs. rsc.org The synthesis and biological evaluation of derivatives of this compound bearing substituents known to enhance cytotoxic activity could yield novel anticancer drug candidates.
Tuning of Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups at specific positions on the quinoline or thiazole rings can be used to fine-tune the electronic and photophysical properties of the molecule. This would allow for the rational design of materials with optimized performance in electronic devices.
| Functional Moiety to Integrate | Rationale | Expected Synergistic Outcome |
| Known antimicrobial pharmacophores | To enhance or broaden the spectrum of antimicrobial activity | Potent and broad-spectrum antibacterial or antifungal agents |
| Cytotoxic functional groups | To develop novel anticancer agents | Compounds with high efficacy against specific cancer cell lines |
| Electron-donating/withdrawing groups | To tune the HOMO/LUMO energy levels and optical properties | Materials with tailored properties for specific electronic applications |
Addressing Current Limitations and Research Gaps
As this compound is a relatively unexplored compound, there are significant research gaps that need to be addressed to unlock its full potential.
Future research should focus on:
Unambiguous Synthesis and Characterization: The primary research gap is the lack of a well-established and reproducible synthetic protocol for this compound. The development of such a method, along with comprehensive characterization of the compound using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction, is a crucial first step.
Investigation of Fundamental Properties: A systematic study of the fundamental photophysical, electrochemical, and thermal properties of this compound is essential. This data will provide the foundation for assessing its suitability for various applications.
Solubility and Processability: Planar, π-conjugated molecules often suffer from poor solubility, which can hinder their purification, characterization, and device fabrication. Future work should focus on the synthesis of derivatives with solubilizing groups to improve their processability.
Structure-Property Relationship Studies: A systematic investigation into how modifications of the molecular structure (e.g., changing the position of the bromine atoms, introducing different substituents) affect the properties of the compound will be crucial for the rational design of new materials with desired functionalities.
| Research Gap/Limitation | Proposed Strategy to Address |
| Lack of established synthetic route | Systematic exploration of modern synthetic methodologies (e.g., cross-coupling, C-H activation) |
| Limited data on fundamental properties | Comprehensive photophysical and electrochemical characterization |
| Potential for poor solubility | Introduction of solubilizing alkyl or alkoxy chains |
| Lack of structure-property relationships | Synthesis and characterization of a library of analogues with systematic structural variations |
Theoretical Predictions for Untapped Potential
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules and guiding experimental research. rsc.orgnih.gov Theoretical studies on this compound can provide valuable insights into its untapped potential.
Future theoretical investigations should include:
Geometry and Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry and to analyze the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This information is crucial for understanding the electronic and optical properties of the molecule.
Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of this compound, which can then be compared with experimental data. rsc.org
Molecular Docking Studies: If the compound is to be explored for biological applications, molecular docking simulations can be used to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or DNA. nih.gov
Calculation of Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the Fukui functions and the dual descriptor, which can provide insights into the most reactive sites of the molecule and guide further chemical modifications. uantwerpen.be
| Property to be Predicted | Computational Method | Significance of Prediction |
| Molecular geometry and electronic structure | Density Functional Theory (DFT) | Understanding of stability, aromaticity, and fundamental electronic properties |
| Absorption and emission spectra | Time-Dependent DFT (TD-DFT) | Guidance for photophysical characterization and applications in optoelectronics |
| Binding to biological targets | Molecular Docking | Identification of potential therapeutic applications and mechanism of action |
| Chemical reactivity | Calculation of reactivity descriptors | Guidance for the design of synthetic derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-Dibromo-2-(1,3-thiazol-2-yl)quinoline, and how can reaction progress be monitored?
- Methodology :
- Step 1 : Bromination of a quinoline precursor (e.g., 2-substituted quinoline) using brominating agents like Br₂ or NBS (N-bromosuccinimide) under reflux conditions to introduce bromine at the 6,8-positions .
- Step 2 : Coupling the brominated quinoline with 1,3-thiazole-2-yl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base systems for C–N bond formation .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization or GC-MS. Confirm intermediate purity using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Critical Parameters : Temperature control during bromination (avoid over-substitution) and inert atmosphere for coupling reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals for quinoline protons (e.g., aromatic region δ 7.5–9.0 ppm) and thiazole protons (δ 7.0–8.5 ppm). Bromine substituents cause deshielding and splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₇Br₂N₃S, expected m/z ~400–420) and isotopic patterns from bromine .
- IR Spectroscopy : Identify C–Br stretches (~500–600 cm⁻¹) and thiazole C=N/C–S vibrations (~1500–1600 cm⁻¹) .
Q. How does the bromine substitution pattern influence the compound’s stability under experimental conditions?
- Stability Challenges :
- Photodegradation : Bromine atoms at 6,8-positions increase sensitivity to light. Store solutions in amber vials and minimize UV exposure during handling .
- Thermal Stability : Decomposition observed above 150°C; use low-temperature storage (4°C) for long-term stability.
- Mitigation Strategies : Add antioxidants (e.g., BHT) to solutions or use inert gas purging during reactions .
Advanced Research Questions
Q. How to design molecular docking studies to predict the biological targets of this compound?
- Methodology :
- Target Selection : Prioritize proteins with quinoline-binding pockets (e.g., kinases, DNA topoisomerases) based on analogous compounds .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and receptor (PDB ID, e.g., 1ATP for kinase) .
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (NAMD/GROMACS) .
- Case Study : A quinoline-thiazole derivative showed binding affinity (Ki = 2.1 µM) to EGFR kinase, suggesting potential anticancer activity .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for brominated quinolines?
- Approaches :
- Meta-Analysis : Compare bioactivity datasets (e.g., IC₅₀ values against cancer cell lines) from independent studies. Identify outliers due to assay variability (e.g., MTT vs. ATP-based viability) .
- Substituent Effects : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and measure changes in activity. Use Hammett plots to correlate electronic effects .
- Example : 6,8-Dibromo derivatives exhibit 10-fold higher antimicrobial activity than mono-bromo analogs, attributed to enhanced electrophilicity .
Q. Which computational methods analyze the electronic properties of this compound?
- Techniques :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO/LUMO energies to predict redox behavior and charge transfer (e.g., ΔE = 3.2 eV) .
- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (bromine/thiazole) for nucleophilic attack prediction .
- Application : Electron-withdrawing Br groups lower LUMO energy, enhancing reactivity in cross-coupling reactions .
Q. What challenges arise in crystallographic analysis of brominated quinolines, and how are they addressed?
- Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
